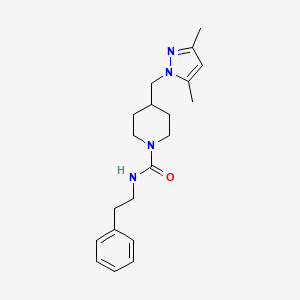

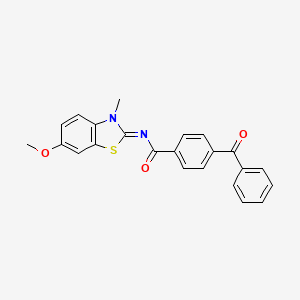

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid” is a pyrazole derivative . Pyrazole derivatives are a very important class of molecules because of their wide range of applications in various fields . They are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities . They are also used as a herbicide, fungicide, and insecticide .

Synthesis Analysis

The synthesis of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was carried out by stirring a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile at room temperature for 6 days . Another compound, “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as base .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid”, include a melting point of 210-212°C (CH3CN). The IR spectrum shows peaks at 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s) .

Applications De Recherche Scientifique

Antimycobacterial Activity

Pyrazole derivatives, including our compound, have demonstrated promising antimycobacterial properties . Researchers have explored their potential as agents against tuberculosis and other mycobacterial infections. Further studies could focus on optimizing the compound’s structure for enhanced efficacy.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrazole-based compounds exhibit anti-inflammatory activity . Investigating the specific mechanisms by which our compound modulates inflammation could lead to novel therapeutic strategies.

Anticancer Potential

The compound’s phenylpiperidine moiety suggests potential anticancer activity. Researchers have observed similar pyrazole derivatives exhibiting cytotoxic effects against cancer cells . Investigating its impact on specific cancer types and elucidating its mode of action would be valuable.

Antimicrobial and Antibacterial Properties

Pyrazoles have been studied as antimicrobial and antibacterial agents . Our compound’s unique structure warrants further exploration in this context. Investigating its spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action could provide valuable insights.

Herbicidal and Fungicidal Applications

Beyond their biological activities, pyrazoles find use as herbicides and fungicides . Our compound’s phenylpiperidine scaffold might contribute to such applications. Researchers could explore its effectiveness in controlling pests and plant pathogens.

Organic Synthesis Precursor

Pyrazoles serve as versatile building blocks in organic synthesis. Our compound, with its oxazolinic precursor functionality, could be employed for synthesizing more complex molecules . Investigating its reactivity and compatibility with various reaction conditions would be essential.

Propriétés

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)15-19-9-12-23(13-10-19)20(25)21-11-8-18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBISRPGOMSPOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)

![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)

![2-Chloro-1-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2546354.png)